

Sannamycin G CAS number and chemical identifiers

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Compound of Interest

Compound Name: Sannamycin G

Cat. No.: B15563065

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Sannamycin G: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin G is a member of the sannamycin class of antibiotics, which are classified as aminoglycosides. It is a nucleosidyl-peptide antibiotic produced by *Streptomyces* sp.[1] Like other aminoglycosides, it is expected to exhibit antibacterial activity by inhibiting protein synthesis in susceptible bacteria. This technical guide provides a summary of the available chemical identifiers for **Sannamycin G**. Due to the limited availability of specific experimental data in publicly accessible literature, this document also presents a generalized overview of the mechanism of action and experimental protocols relevant to this class of antibiotics.

Chemical Identifiers

A comprehensive collection of chemical identifiers for **Sannamycin G** is presented in Table 1. These identifiers are crucial for the accurate identification and referencing of the compound in research and development activities.

Identifier Type	Value	Reference
CAS Number	73522-72-2	[1]
Synonyms	KA 7038V, KA-7038V, KA7038V, Istamycin X	[1]
IUPAC Name	3-amino-2-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol	[2]
InChI Key	LVWCJJGPEHPHJN-UHFFFAOYSA-N	[1][2]
InChI	InChI=1S/C14H30N4O4/c1-18-11-10(20-2)5-9(17)13(12(11)19)22-14-8(16)4-3-7(6-15)21-14/h7-14,18-19H,3-6,15-17H2,1-2H3	[1][2]
SMILES	CNC1C(OC)CC(N)C(OC2C(N)CCC(CN)O2)C1O	[1][2]
Molecular Formula	C14H30N4O4	[1][2]
Exact Mass	318.2267 g/mol	[1]
Molecular Weight	318.41 g/mol	[1]

Quantitative Data

Specific quantitative data from experimental studies on **Sannamycin G**, such as Minimum Inhibitory Concentration (MIC) values against various bacterial strains, are not readily available in the reviewed literature. For context, Table 2 provides a hypothetical structure for presenting such data, which is standard in antibiotic research.

Bacterial Strain	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Escherichia coli	Data not available	Data not available	
Staphylococcus aureus	Data not available	Data not available	
Pseudomonas aeruginosa	Data not available	Data not available	
Klebsiella pneumoniae	Data not available	Data not available	

Experimental Protocols

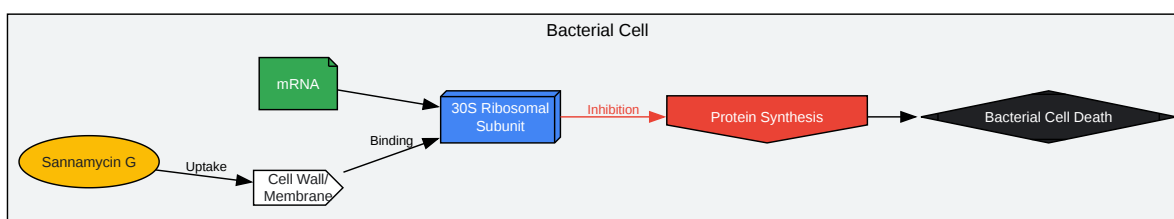
Detailed experimental protocols for **Sannamycin G** are not described in the available literature. However, a standard protocol for determining the antibacterial activity of an aminoglycoside antibiotic is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

- **Preparation of Bacterial Inoculum:** A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Preparation of Antibiotic Dilutions:** A serial two-fold dilution of **Sannamycin G** is prepared in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
- **Incubation:** The microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism (typically 35-37°C for 18-24 hours).
- **Determination of MIC:** The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Mechanism of Action

As an aminoglycoside, **Sannamycin G** is presumed to exert its antibacterial effect by inhibiting protein synthesis in bacteria. This process does not involve a classical signaling pathway but is a direct interference with a fundamental cellular process.



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Caption: General mechanism of action for aminoglycoside antibiotics.

The diagram illustrates the proposed mechanism where **Sannamycin G** is actively transported into the bacterial cell and binds to the 30S ribosomal subunit. This binding interferes with the initiation and elongation of protein synthesis, leading to the production of non-functional or truncated proteins and ultimately resulting in bacterial cell death.

Conclusion

Sannamycin G is an aminoglycoside antibiotic with a defined chemical structure. While its specific biological activity and experimental data are not widely published, its mechanism of action is expected to be consistent with other members of its class, involving the inhibition of bacterial protein synthesis. Further research is required to fully characterize the antibacterial spectrum and potential therapeutic applications of this compound.

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References

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